4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-31-18-13-17(14-19(15-18)32-2)22-25-26-23(33-22)24-21(28)16-7-9-20(10-8-16)34(29,30)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFYNCPNXCMNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The 1,3,4-oxadiazole ring is synthesized via cyclization of a substituted hydrazide. Starting with ethyl 3,5-dimethoxybenzoate, hydrazinolysis in ethanol with 80% hydrazine hydrate yields 3,5-dimethoxybenzohydrazide (Compound A , Scheme 1).
Reaction Conditions:
Oxadiazole Ring Formation
Compound A undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (Compound B ).
Optimized Protocol:
- Carbon disulfide: 3 equiv., dissolved in ethanol.
- Potassium hydroxide: 2.5 equiv., 0–5°C, stirred for 2 h.
- Cyclization: Reflux at 80°C for 12 h.
- Work-up: Acidification with HCl to pH 2–3, extraction with ethyl acetate.
Characterization (Compound B):
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.52 (d, J = 2.0 Hz, 2H, aromatic), 6.68 (t, J = 2.0 Hz, 1H, aromatic), 3.85 (s, 6H, OCH₃).
- HRMS (ESI): m/z calcd for C₁₁H₁₁N₂O₃S [M+H]⁺ 259.0441, found 259.0443.
Sulfonylation of Benzamide Precursor
Synthesis of Azepane-1-sulfonyl Chloride
Azepane-1-sulfonyl chloride is prepared via chlorosulfonation of azepane using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM).
Procedure:
- Azepane: 1 equiv., dissolved in anhydrous DCM.
- Chlorosulfonic acid: 1.2 equiv., added dropwise at 0°C.
- Stirring: 4 h at room temperature.
- Isolation: Evaporated under reduced pressure, purified by recrystallization (hexane:DCM 9:1).
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is sulfonylated with azepane-1-sulfonyl chloride in the presence of triethylamine (TEA) to form 4-(azepan-1-ylsulfonyl)benzoic acid (Compound C ).
Reaction Conditions:
- 4-Aminobenzoic acid: 1 equiv., dissolved in DCM.
- Azepane-1-sulfonyl chloride: 1.1 equiv., TEA (2 equiv.), 0°C to RT, 6 h.
- Yield: 75–80%.
Characterization (Compound C):
- Melting Point: 158–160°C.
- ¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J = 8.5 Hz, 2H, aromatic), 7.45 (d, J = 8.5 Hz, 2H, aromatic), 3.40–3.35 (m, 4H, azepane CH₂), 1.75–1.60 (m, 6H, azepane CH₂).
Coupling of Oxadiazole and Sulfonylated Benzamide
Activation of Carboxylic Acid
Compound C is converted to its acid chloride using thionyl chloride (SOCl₂):
- SOCl₂: 5 equiv., reflux, 6 h.
- Removal of excess SOCl₂: Distillation under reduced pressure.
Amide Bond Formation
The acid chloride reacts with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound D , derived from B via thiol-amine substitution) in DCM with TEA.
Optimized Conditions:
- Compound D: 1 equiv., dissolved in DCM.
- Acid chloride (from C): 1.2 equiv., TEA (2.5 equiv.), 0°C to RT, 12 h.
- Yield: 65–70%.
Characterization (Target Compound):
- Molecular Formula: C₂₃H₂₂N₄O₅S.
- Molecular Weight: 466.5 g/mol.
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, NH), 8.15 (d, J = 8.5 Hz, 2H, benzamide), 7.82 (d, J = 8.5 Hz, 2H, benzamide), 7.50 (d, J = 2.0 Hz, 2H, dimethoxyphenyl), 6.70 (t, J = 2.0 Hz, 1H, dimethoxyphenyl), 3.85 (s, 6H, OCH₃), 3.40–3.30 (m, 4H, azepane), 1.70–1.55 (m, 6H, azepane).
- HRMS (ESI): m/z calcd for C₂₃H₂₂N₄O₅S [M+H]⁺ 467.1386, found 467.1388.
Comparative Analysis of Synthetic Routes
Yield Optimization
Critical Reaction Parameters
- Temperature Control: Cyclization at 80°C prevents decomposition of the oxadiazole intermediate.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity for all intermediates.
- Side Reactions: Over-sulfonylation is mitigated by stoichiometric control of sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share the 1,3,4-oxadiazole scaffold and sulfonamide/benzamide functional groups, enabling comparative analysis:
Physicochemical and Pharmacokinetic Properties
Lipophilicity (LogP) :
- The target compound’s XLogP3 = 2.9 suggests moderate lipophilicity, balancing membrane permeability and solubility.
- OZE-II ’s molecular weight (488.51) and polar dimethyloxazolidine sulfonyl group may reduce LogP slightly compared to the target compound.
Hydrogen Bonding :
- The target compound has 9 hydrogen bond acceptors , similar to OZE-II, which likely contributes to target binding but may limit blood-brain barrier penetration.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization of hydrazides to form the 1,3,4-oxadiazole core, followed by sulfonylation and benzamide coupling. Key steps include:
- Cyclization: Reacting a substituted hydrazide with a carbonyl source (e.g., POCl₃) under reflux in anhydrous DMF .
- Sulfonylation: Introducing the azepane sulfonyl group using azepane-1-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Coupling: Amide bond formation via EDC/HOBt-mediated coupling between the sulfonylated intermediate and the oxadiazole-containing benzamide .
Optimization Strategies:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | DMF or DCM | Enhances solubility of intermediates |
| Temperature | 60–80°C (reflux) | Accelerates cyclization and coupling |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Removes unreacted reagents and byproducts |
Q. Which spectroscopic techniques are most effective for characterizing the oxadiazole and sulfonamide moieties?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns of the sulfonamide and oxadiazole moieties .
- IR Spectroscopy: Detects C=N stretching (oxadiazole, ~1600 cm⁻¹) and S=O vibrations (sulfonamide, ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by tautomerism or impurities?
Methodological Answer:
- Tautomerism: Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria (e.g., oxadiazole tautomers). Deuterated DMSO or CDCl₃ at 25–60°C can stabilize specific forms .
- Impurities: Employ orthogonal purification methods:
Q. How do substituents on the oxadiazole ring influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Measure logP values (shake-flask method or computational tools like Molinspiration) to assess membrane permeability. The 3,5-dimethoxyphenyl group increases hydrophobicity, enhancing blood-brain barrier penetration .
- Metabolic Stability: Perform microsomal assays (human liver microsomes) to evaluate CYP450-mediated degradation. Electron-withdrawing groups (e.g., sulfonamide) reduce oxidative metabolism .
- Solubility: Use pH-dependent solubility assays (USP buffers) and co-solvent systems (e.g., PEG 400) to improve bioavailability .
Q. What computational methods predict binding affinities with target enzymes (e.g., kinases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Key residues (e.g., hinge region) form hydrogen bonds with the oxadiazole nitrogen .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models: Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptors to predict IC₅₀ values .
Q. How should in vivo studies be designed to evaluate efficacy and toxicity?
Methodological Answer:
- Animal Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor activity. Administer 10–50 mg/kg compound orally for 21 days .
- Toxicity Screening:
- Acute Toxicity: Single-dose escalation (10–200 mg/kg) with 14-day observation (OECD 425).
- Subchronic Toxicity: 28-day repeated dosing (OECD 407) with histopathology of liver/kidney .
- Pharmacokinetics: Collect plasma samples at 0.5, 2, 6, 24 h post-dose for LC-MS/MS analysis of AUC and half-life .
Data Contradiction Analysis Example:
Issue: Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution:
Validate assay conditions (ATP concentration, pH) across labs .
Compare compound purity (HPLC >98% vs. 95%) and storage stability .
Re-test using isothermal titration calorimetry (ITC) to measure binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
